molecular formula C5H12N2 B1357724 (Cyclobutylmethyl)hydrazine CAS No. 894101-37-2

(Cyclobutylmethyl)hydrazine

Cat. No.: B1357724
CAS No.: 894101-37-2
M. Wt: 100.16 g/mol
InChI Key: YTNZABLXXHNXQZ-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)hydrazine is a chemical compound that belongs to the class of hydrazines. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research. The compound’s structure consists of a cyclobutyl group attached to a methyl group, which is further connected to a hydrazine moiety.

Scientific Research Applications

(Cyclobutylmethyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

(Cyclobutylmethyl)hydrazine is classified as Eye Irritant 2. It has a storage class code of 11, which corresponds to Combustible Solids. Its WGK is 3 . More specific safety and hazard information can be found in the Safety Data Sheet .

Mechanism of Action

Target of Action

(Cyclobutylmethyl)hydrazine is a type of hydrazone compound . Hydrazone compounds have been found to target cell death pathways such as apoptosis and autophagy . These pathways are crucial in the regulation of cell growth and death, and their dysregulation can lead to diseases such as cancer .

Mode of Action

The mode of action of this compound involves the formation of a nitrogen-nitrogen (N-N) bond between Nw-hydroxylamines and amino acids, a process catalyzed by Cupin/methionyl-tRNA synthetase (MetRS)-like didomain enzymes . This reaction results in the generation of hydrazines, which are key biosynthetic intermediates of various natural products containing N-N bonds .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of aldehydes and ketones into alkanes, a process known as the Wolff-Kishner Reduction . This reaction is facilitated by a high boiling point solvent, such as ethylene glycol, which provides the high temperatures needed for the reaction to occur .

Result of Action

The result of the action of this compound is the conversion of aldehydes and ketones into alkanes . This transformation is significant as it provides a method for reducing organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The Wolff-Kishner Reduction, for instance, requires high temperatures to occur . Therefore, the efficacy and stability of this compound may be affected by the temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)hydrazine can be achieved through various methods. One common approach involves the reaction of cyclobutylmethyl chloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields simpler hydrazine derivatives.

    Substitution: Forms substituted hydrazine compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethylhydrazine
  • Cyclopentylmethylhydrazine
  • Cyclohexylmethylhydrazine

Uniqueness

(Cyclobutylmethyl)hydrazine is unique due to its specific cyclobutyl group, which imparts distinct chemical and physical properties compared to other cycloalkylmethyl hydrazines. This uniqueness makes it valuable for specific applications where its particular reactivity and stability are advantageous .

Properties

IUPAC Name

cyclobutylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-7-4-5-2-1-3-5/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZABLXXHNXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602722
Record name (Cyclobutylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894101-37-2
Record name (Cyclobutylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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